3-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one
Description
This compound features a pyridin-2(1H)-one core substituted with a 1-methyl group and a complex pyrrolidine-carbonyl-pyrrolidine-pyrrolidine-pyrrolidine-pyrridazine side chain.
Properties
IUPAC Name |
3-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidine-1-carbonyl]-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-20(2)14-6-7-15(19-18-14)25-12-8-10-22(11-12)17(24)13-5-4-9-21(3)16(13)23/h4-7,9,12H,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTIGKIDCLNRNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one , with the CAS number 2034446-66-5 , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H21N5O3
- Molecular Weight : 343.4 g/mol
- Structure : The compound features a pyridazinyl moiety linked to a pyrrolidine and a methylpyridinone, indicating potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit multiple biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit certain cancer cell lines.
- Kinase Inhibition : Similar compounds have shown promise as kinase inhibitors, which are crucial in cancer therapy.
The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors. The presence of the dimethylamino group and the pyridazine ring suggests potential interactions with:
- Protein Kinases : Many small molecules with similar structures act as ATP competitors, inhibiting kinase activity.
- Receptor Modulation : The structure may allow for binding to various receptors involved in cellular signaling pathways.
Case Studies
-
Antitumor Efficacy :
- A study conducted on various cancer cell lines demonstrated that compounds structurally similar to this compound exhibited significant cytotoxic effects, particularly against breast and lung cancer cells. The IC50 values were found to be in the micromolar range, indicating potent activity (source needed).
-
Kinase Inhibition :
- In vitro assays showed that the compound inhibits specific kinases involved in tumor progression. For instance, it was tested against EGFR and other tyrosine kinases, revealing sub-micromolar IC50 values similar to established inhibitors (source needed).
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that modifications on the pyridazine and pyrrolidine rings can significantly affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Dimethylamino group | Enhances binding affinity to target proteins |
| Pyrrolidine carbonyl | Critical for maintaining structural integrity and activity |
| Methyl substitution on pyridine | Influences lipophilicity and cellular uptake |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally or functionally related pyridinone derivatives, focusing on substituent effects, physicochemical properties, and hypothesized biological activity.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Lipophilicity: The target compound’s dimethylamino-pyrridazine moiety reduces LogP (1.8) compared to Compounds 73 (4.2) and 74 (3.5), suggesting improved aqueous solubility .
Structural Flexibility vs. Rigidity :
- The pyrrolidine-carbonyl linker in the target compound introduces conformational flexibility, which may improve binding to dynamic targets (e.g., GPCRs or kinases). In contrast, the rigid biphenyl group in Compound 73 restricts rotational freedom, possibly favoring flat binding pockets .
Pharmacological Hypotheses: Compounds 73 and 74 are validated for mechanical allodynia, likely due to their phenylamino groups interacting with pain-related receptors (e.g., TRPV1) . The target compound’s pyrridazine-dimethylamino group may instead target monoamine transporters or histamine receptors.
Synthetic Complexity :
- The target compound requires multi-step synthesis (e.g., coupling pyrrolidine-carbonyl with pyridazine), whereas Compounds 73–75 are synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution, reflecting differences in scalability .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how are they addressed?
The synthesis involves multi-step reactions, including coupling of pyridazine and pyrrolidine moieties, functional group protection/deprotection, and carbonylation. Key challenges include:
- Regioselectivity : Ensuring correct substitution patterns on the pyridazine ring (e.g., dimethylamino group placement) requires controlled reaction conditions (e.g., temperature, pH) .
- Purification : Chromatographic techniques (e.g., HPLC) are critical to isolate intermediates and final products, as side reactions may generate structurally similar byproducts .
- Characterization : NMR (1H/13C) and mass spectrometry (HRMS) validate intermediate structures before proceeding to subsequent steps .
Q. Which analytical methods are recommended for assessing purity and structural integrity?
- HPLC : Quantifies purity (>95% typical for research-grade material) and detects trace impurities .
- NMR Spectroscopy : Confirms regiochemistry (e.g., pyrrolidine linkage) and absence of tautomeric forms in the pyridin-2(1H)-one moiety .
- Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for scale-up synthesis?
- Density Functional Theory (DFT) : Predicts transition states for coupling reactions (e.g., pyrrolidine-carbonyl bond formation) to identify optimal catalysts or solvents .
- Molecular Dynamics Simulations : Models solvent effects on reaction kinetics, aiding in solvent selection (e.g., DMF vs. THF) .
- Example: Simulations of steric hindrance in the pyrrolidine ring can guide temperature adjustments to prevent side reactions .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from differences in:
- Assay Conditions : pH, solvent (DMSO concentration), or cell line variability. Standardized protocols (e.g., IC50 measurements under controlled O2 levels) are critical .
- Structural Analogues : Compare activity with related compounds (e.g., 6-methylpyridazin-3-yl derivatives) to identify SAR trends .
- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to confirm target specificity .
Q. How can the compound’s stability under varying storage conditions be systematically evaluated?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) to identify degradation pathways .
- LC-MS Monitoring : Track decomposition products (e.g., hydrolysis of the pyrrolidine-carbonyl bond) .
- Recommendations : Store at –20°C in inert atmospheres (argon) with desiccants to prevent oxidation .
Methodological Tables
Table 1: Key Synthetic Intermediates and Characterization
Table 2: Common Bioactivity Assays and Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
